molecular formula C9H6ClFN2OS B2895954 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1152542-00-1

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2895954
CAS No.: 1152542-00-1
M. Wt: 244.67
InChI Key: RHITZEQDAPOBMB-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a (2-chloro-6-fluorophenyl)methyl group and a thiol (-SH) group at position 2. The presence of electron-withdrawing substituents (chloro and fluoro) on the phenyl ring may enhance its reactivity and biological interactions, making it a candidate for drug discovery and coordination chemistry applications .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2OS/c10-6-2-1-3-7(11)5(6)4-8-12-13-9(15)14-8/h1-3H,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHITZEQDAPOBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NNC(=S)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents. For instance, the incorporation of a thiol group enhances the compound's reactivity and bioactivity against microbial pathogens.

Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays have demonstrated that oxadiazole derivatives can modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Cancer Research
Recent investigations into the anticancer properties of oxadiazoles have highlighted their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways associated with cell survival and proliferation. Thus, 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol may serve as a scaffold for developing novel anticancer agents.

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential use in agrochemicals. Oxadiazoles have been recognized for their effectiveness as herbicides and insecticides. The specific application of 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol could lead to the development of environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms.

Plant Growth Regulators
Research into plant growth regulators has identified oxadiazole derivatives as promising candidates for enhancing plant growth and resistance to environmental stresses. These compounds may improve crop yields by promoting root development and increasing tolerance to drought conditions.

Materials Science

Polymer Chemistry
In materials science, the incorporation of oxadiazole units into polymer matrices has been explored for producing materials with enhanced thermal stability and mechanical properties. The unique electronic properties of oxadiazoles can also be leveraged in the development of conductive polymers for electronic applications.

Coatings and Adhesives
Due to their chemical stability and resistance to degradation, oxadiazole-based compounds are being investigated for use in coatings and adhesives. These materials could provide improved durability in harsh environmental conditions, making them suitable for industrial applications.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth using oxadiazole derivatives.
Study 2Anti-inflammatory EffectsShowed reduced inflammation markers in vitro when treated with oxadiazole compounds.
Study 3Pesticide EfficacyIdentified effective pest control with minimal impact on non-target species using modified oxadiazoles.
Study 4Polymer StabilityEnhanced thermal stability observed in polymers incorporating oxadiazole units compared to control samples.

Mechanism of Action

The mechanism by which 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol exerts its effects involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Chloro and fluoro substituents (as in the target compound) improve metabolic stability and binding affinity compared to non-halogenated analogues like 5-benzyl derivatives .

Key Observations :

  • Yields vary significantly with substituent complexity. Electron-deficient aryl groups (e.g., 4v) often achieve higher yields (>85%) due to favorable cyclization kinetics .
  • The target compound’s synthesis likely follows similar protocols but may require optimization for the chloro-fluorophenyl group .

Key Observations :

  • Enzyme Inhibition : Nitrophenyl derivatives (e.g., from ) show potent AChE inhibition (IC₅₀ < 1 µM), suggesting that electron-withdrawing groups enhance activity.
  • Anti-inflammatory Potential: Naphthalene derivatives exhibit strong docking affinity for IL-6, indicating that bulky substituents may improve target engagement .

Physicochemical Properties

HPLC retention times and solubility profiles provide insights into polarity and bioavailability:

Compound HPLC Retention Time (min) Solubility Reference
5-(2-Chloro-4,5-dimethylphenyl)-1,3,4-oxadiazole-2-thiol (4n) 6.49–7.69 Low in water
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol Not reported Moderate in DMF
Target Compound Not reported Likely low Inferred

Key Observations :

  • Chloro and methyl groups (4n) increase hydrophobicity, reducing aqueous solubility .
  • Pyridyl derivatives (e.g., ) exhibit better solubility in polar solvents due to the nitrogen heterocycle.

Biological Activity

5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol is a member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C10H8ClFN3OSC_{10}H_8ClFN_3OS. The presence of a chloro and fluorine substituent on the phenyl ring enhances its biological activity by influencing electronic properties and lipophilicity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds structurally related to 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol have shown promising results in inhibiting various cancer cell lines.

Case Studies

  • Antitumor Efficacy : A study evaluated the anticancer effects of similar oxadiazole derivatives against several cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal). The compounds exhibited IC50 values ranging from 0.67 µM to 0.87 µM, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism is believed to involve the induction of apoptosis in cancer cells. Flow cytometry assays revealed that these compounds could significantly increase apoptotic cell populations in treated cancer cells .

Antimicrobial Activity

Oxadiazoles are also recognized for their antimicrobial properties. Research has documented their effectiveness against various bacterial strains and fungi.

Research Findings

A recent investigation into oxadiazole-linked benzopyrimidinones demonstrated substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MIC) that were notably lower than those of conventional antibiotics .

Pharmacological Mechanisms

The biological activity of 5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Interaction with Cellular Targets : The compound likely interacts with cellular targets such as DNA or specific protein receptors, disrupting normal cellular function.

Data Summary

The following table summarizes key findings regarding the biological activity of oxadiazole derivatives:

Activity Type Cell Line/Organism IC50/MIC Values Reference
AnticancerPC-30.67 µM
AnticancerHCT-1160.80 µM
AnticancerACHN0.87 µM
AntimicrobialVarious Bacteria< 10 µg/mL

Q & A

Q. What green chemistry approaches are feasible for scaling up synthesis while minimizing hazardous byproducts?

  • Methodological Answer : Solvent-free mechanochemical synthesis or microwave-assisted reactions reduce waste. For example, K₂CO₃-mediated cyclization in PEG-400 achieves >70% yield with reduced CS₂ usage . Life-cycle assessment (LCA) metrics (e.g., E-factor) compare environmental footprints of alternative routes .

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